molecular formula C10H21ClN2O3 B6198532 tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride CAS No. 2680542-13-4

tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride

カタログ番号: B6198532
CAS番号: 2680542-13-4
分子量: 252.7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride (TNMC-HCl) is a novel, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed as a potential therapy for various diseases and conditions. TNMC-HCl is a member of the azetidinone class of compounds, which are characterized by their ability to bind to cyclooxygenase (COX) enzymes, the key mediators of inflammation. TNMC-HCl is a potent inhibitor of COX-1 and COX-2, two of the three isoforms of the COX enzyme, and is believed to be a promising candidate for the treatment of a variety of inflammatory and autoimmune diseases.

作用機序

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. This compound binds to and inhibits the activity of COX-1 and COX-2, two of the three isoforms of the COX enzyme. By blocking the activity of these enzymes, this compound is able to reduce the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of COX-1 and COX-2, two of the three isoforms of the COX enzyme. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This compound has also been shown to reduce the production of nitric oxide, a major mediator of inflammation, and to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.

実験室実験の利点と制限

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride has several advantages as a laboratory reagent. It is a potent inhibitor of COX-1 and COX-2, two of the three isoforms of the COX enzyme, and is able to reduce the production of pro-inflammatory cytokines, nitric oxide, and NF-κB. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is not suitable for use in humans due to its potential toxicity.

将来の方向性

The potential therapeutic applications of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride are still being explored. Future research could focus on the development of novel formulations of this compound that are safe and effective for use in humans. In addition, further studies are needed to better understand the mechanism of action of this compound and to evaluate its potential efficacy in the treatment of various inflammatory and autoimmune diseases. Other potential directions for research include the investigation of the effects of this compound on other inflammatory mediators, such as histamine and leukotrienes, and the development of strategies to reduce the toxicity of this compound.

合成法

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is synthesized through a multi-step process that involves the reaction of tert-butyl N-methylazetidin-3-ylcarbamate with hydrochloric acid. The process begins with the reaction of tert-butyl N-methylazetidin-3-ylcarbamate with hydrochloric acid. This reaction produces a tert-butyl N-methylazetidin-3-ylcarbamate hydrochloride salt, which is then reacted with a base, such as sodium hydroxide, to form the desired this compound.

科学的研究の応用

Tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride has been studied in a variety of laboratory and animal models to evaluate its potential as a therapeutic agent. In vitro studies have demonstrated that this compound is a potent inhibitor of COX-1 and COX-2, two of the three isoforms of the COX enzyme. In addition, this compound has been shown to exhibit anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. These studies suggest that this compound may be effective in the treatment of inflammation-related disorders.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves the reaction of tert-butyl carbamate with 3-(methoxymethyl)azetidine in the presence of a suitable catalyst, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "3-(methoxymethyl)azetidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 3-(methoxymethyl)azetidine to the solution and stir.", "Step 3: Add a suitable catalyst to the reaction mixture and stir for a specific time period.", "Step 4: Quench the reaction by adding hydrochloric acid to the mixture.", "Step 5: Isolate the product by filtration or other suitable methods.", "Step 6: Purify the product by recrystallization or other suitable methods.", "Step 7: Obtain the final product, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride." ] }

2680542-13-4

分子式

C10H21ClN2O3

分子量

252.7

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。